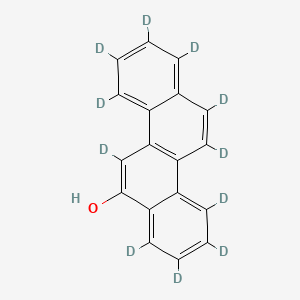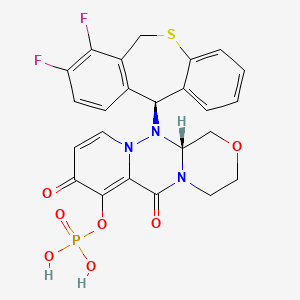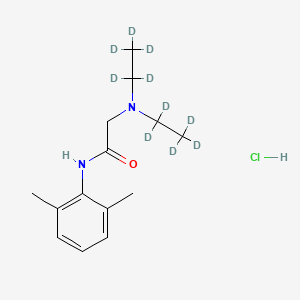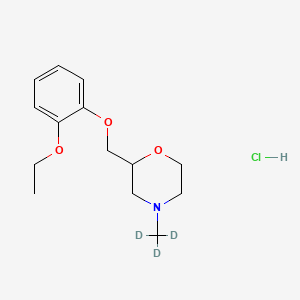![molecular formula C23H24ClFN4O3S B12422861 (S)-2-(2-Fluoroethoxy)ethyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B12422861.png)
(S)-2-(2-Fluoroethoxy)ethyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BET-IN-1 is a small molecule inhibitor that targets bromodomain and extraterminal (BET) proteins. These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. BET-IN-1 has gained significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BET-IN-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route can vary, but it generally includes:
Formation of Intermediates: Initial steps involve the preparation of intermediates through reactions such as nucleophilic substitution or condensation.
Coupling Reactions: The final step often involves coupling the intermediates using reagents like palladium catalysts under specific conditions to form the desired BET-IN-1 compound.
Industrial Production Methods
Industrial production of BET-IN-1 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
BET-IN-1 undergoes various chemical reactions, including:
Oxidation: BET-IN-1 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert BET-IN-1 into reduced forms, often using reagents like sodium borohydride.
Substitution: BET-IN-1 can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms.
Aplicaciones Científicas De Investigación
BET-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of BET proteins in gene regulation and chromatin remodeling.
Biology: Employed in cellular and molecular biology to investigate the effects of BET inhibition on cell proliferation and differentiation.
Medicine: Explored as a potential therapeutic agent for treating cancers, inflammatory diseases, and other conditions involving dysregulated gene expression.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting BET proteins.
Mecanismo De Acción
BET-IN-1 exerts its effects by binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones. This inhibition disrupts the recruitment of transcriptional machinery to chromatin, leading to altered gene expression. The primary molecular targets of BET-IN-1 include BRD2, BRD3, BRD4, and BRDT. The pathways involved in its mechanism of action are primarily related to transcriptional regulation and epigenetic modifications.
Comparación Con Compuestos Similares
Similar Compounds
JQ1: Another BET inhibitor with a similar mechanism of action.
I-BET762: A BET inhibitor used in preclinical and clinical studies.
OTX015: A BET inhibitor with potential therapeutic applications in cancer.
Uniqueness of BET-IN-1
BET-IN-1 is unique due to its specific binding affinity and selectivity for BET proteins. It has shown promising results in preclinical studies, demonstrating potent anti-cancer activity and the ability to modulate gene expression effectively. Compared to other BET inhibitors, BET-IN-1 may offer advantages in terms of efficacy and safety profiles.
Propiedades
Fórmula molecular |
C23H24ClFN4O3S |
|---|---|
Peso molecular |
491.0 g/mol |
Nombre IUPAC |
2-(2-fluoroethoxy)ethyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate |
InChI |
InChI=1S/C23H24ClFN4O3S/c1-13-14(2)33-23-20(13)21(16-4-6-17(24)7-5-16)26-18(22-28-27-15(3)29(22)23)12-19(30)32-11-10-31-9-8-25/h4-7,18H,8-12H2,1-3H3/t18-/m0/s1 |
Clave InChI |
DLIHSIJDGBWETL-SFHVURJKSA-N |
SMILES isomérico |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OCCOCCF)C4=CC=C(C=C4)Cl)C |
SMILES canónico |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OCCOCCF)C4=CC=C(C=C4)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val]](/img/structure/B12422780.png)










![[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B12422853.png)


